molecular formula C19H13N5O3 B2752670 N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide CAS No. 864935-62-6

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide

Cat. No.: B2752670
CAS No.: 864935-62-6
M. Wt: 359.345
InChI Key: LJVJPXBUJAZCRR-UHFFFAOYSA-N
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Description

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide is a compound that belongs to the class of nitrogen-containing fused heterocyclic compounds. These compounds are known for their significant pharmacological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyrimidine core is a common structural motif in various bioactive molecules, making this compound of particular interest in drug development and other scientific research fields .

Mechanism of Action

Target of Action

The primary targets of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide are likely to be cancer cells, specifically those with KRAS G12C mutations . This compound is part of a class of drugs known as targeted covalent inhibitors (TCIs), which are designed to bind covalently to their targets and inhibit their function .

Mode of Action

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide interacts with its targets by forming a covalent bond, which is a strong type of chemical bond where atoms share electron pairs . This interaction results in the inhibition of the target’s function, which in the case of cancer cells, can lead to cell death .

Biochemical Pathways

Given its target, it is likely that it affects pathways related to cell growth and proliferation . The inhibition of these pathways can lead to the death of cancer cells .

Pharmacokinetics

The compound’s bioavailability, or the extent to which it is absorbed and able to exert its effects, is an important factor in its efficacy .

Result of Action

The result of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide’s action is the inhibition of cancer cell growth and proliferation . This can lead to the death of cancer cells, thereby reducing the size of tumors and potentially leading to the remission of the disease .

Action Environment

The action of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can also impact the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and enolizable C–H activated acidic compounds in the presence of sodium carbonate . This method provides mild reaction conditions and moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound often focus on green chemistry approaches to minimize environmental impact. Catalysts such as gold nanoparticles have been used to enhance the efficiency of the synthesis . These methods aim to produce the compound in large quantities while maintaining high purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative .

Scientific Research Applications

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Imidazo[1,2-a]pyrazine derivatives
  • Imidazo[1,2-a]pyrimidine-based pyran analogs

Uniqueness

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide is unique due to its specific structural features and the presence of both the imidazo[1,2-a]pyrimidine core and the nitrobenzamide group. This combination enhances its biological activity and makes it a valuable compound for various scientific research applications .

Biological Activity

N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H18N8O
  • Molecular Weight : 410.431 g/mol
  • IUPAC Name : this compound

The structure includes an imidazo[1,2-a]pyrimidine moiety, which is known for its bioactive properties, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound often act as inhibitors of various kinases and enzymes involved in signaling pathways associated with cancer and autoimmune diseases. For example, imidazo[1,2-a]pyridine derivatives have been highlighted for their ability to inhibit Bruton’s tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling and is implicated in several malignancies and inflammatory conditions .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against specific targets:

  • ENPP1 Inhibition : Similar imidazo derivatives have shown potent inhibition of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is involved in the regulation of immune responses. Compounds exhibiting IC50 values as low as 5.70 nM have been reported .
  • Kinase Inhibition : The compound's structure suggests potential interactions with various kinases, making it a candidate for further studies aimed at developing targeted therapies for cancers.

Case Studies

  • Antitumor Activity : A study on related compounds demonstrated that they could enhance the efficacy of anti-PD-1 antibodies in murine models. The combination treatment led to a tumor growth inhibition rate of 77.7%, indicating a promising avenue for cancer therapy .
  • Autoimmune Disease Models : Research has indicated that similar imidazo derivatives can modulate immune responses effectively, suggesting potential applications in treating autoimmune diseases characterized by aberrant B-cell activation .

Data Table: Biological Activity Summary

Activity TypeTarget/MechanismIC50 ValueReference
ENPP1 InhibitionImmune modulation5.70 nM
Btk InhibitionCancer and autoimmune diseasesNot specified
Antitumor EfficacyCombined with anti-PD-177.7% inhibition

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3/c25-18(14-5-2-7-16(11-14)24(26)27)21-15-6-1-4-13(10-15)17-12-23-9-3-8-20-19(23)22-17/h1-12H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVJPXBUJAZCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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